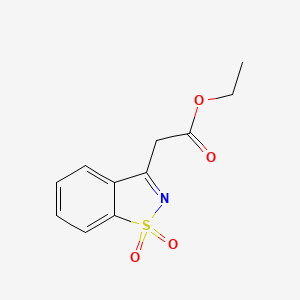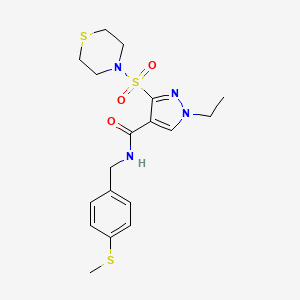
1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its intriguing chemical structure and versatile applications. This compound exhibits a combination of functionalities including an ethyl group, a methylthio-benzyl group, a thiomorpholine sulfonyl moiety, and a pyrazole carboxamide core. Each of these functionalities imparts unique properties that have sparked interest across various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide can be achieved through multiple synthetic routes. A common approach involves:
Formation of the pyrazole ring through condensation reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the ethyl group via alkylation reactions, typically utilizing ethyl halides under basic conditions.
Attachment of the methylthio-benzyl group through nucleophilic substitution reactions involving benzyl halides and thiol compounds.
Thiomorpholine sulfonyl moiety can be introduced via sulfonylation reactions involving chlorosulfonic acid and thiomorpholine.
Carboxamide formation through acylation reactions using carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Large-scale production of this compound might involve optimizations of the above methods for higher yield and purity. Techniques like continuous flow chemistry and catalytic processes could be employed for efficient and sustainable industrial production.
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, especially at the thioether (-S-) group, forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The aromatic ring in the benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) for sulfoxidation.
Reduction: Hydrogen gas with Pd/C or other reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophiles like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).
Major Products Formed from These Reactions:
Sulfoxides/Sulfones: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from electrophilic substitution.
科学研究应用
Chemistry: This compound serves as a versatile building block in synthetic organic chemistry, useful in constructing complex molecular architectures.
Biology: In biological research, it can be used as a probe or a precursor in the development of biochemical tools for studying cellular mechanisms.
Medicine: Potential pharmacological applications could be explored, including its role as a lead compound in drug discovery and development for various therapeutic areas.
Industry: In the industrial sector, this compound could find applications in the manufacture of specialty chemicals, agrochemicals, and materials science due to its unique functional groups.
作用机制
The mechanism by which 1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide exerts its effects would depend on the specific biological or chemical context. Generally:
Molecular Targets: The compound's diverse functionalities enable it to interact with various biological macromolecules such as enzymes, receptors, and DNA.
Pathways Involved: These interactions could influence multiple pathways, including signal transduction, gene expression, and enzymatic activity modulation, depending on its specific binding and activity profile.
相似化合物的比较
Compared to other compounds with similar functionalities, 1-ethyl-N-(4-(methylthio)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of an ethyl group, a methylthio-benzyl group, and a thiomorpholine sulfonyl moiety, alongside a pyrazole carboxamide core. Similar compounds might include:
1-ethyl-N-benzyl-3-(methylthio)pyrazole-4-carboxamide: : Lacks the thiomorpholine sulfonyl group, potentially altering its chemical behavior and applications.
N-(4-(methylthio)benzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxamide: : Substitution of the ethyl group with another functional group.
1-ethyl-N-(4-(methylthio)benzyl)-3-(methylsulfonyl)-1H-pyrazole-4-carboxamide:
属性
IUPAC Name |
1-ethyl-N-[(4-methylsulfanylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S3/c1-3-21-13-16(17(23)19-12-14-4-6-15(26-2)7-5-14)18(20-21)28(24,25)22-8-10-27-11-9-22/h4-7,13H,3,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQURUDFBVLKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


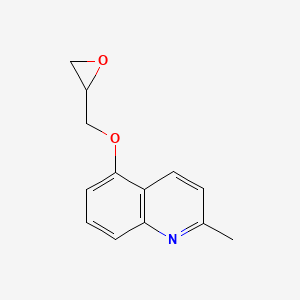
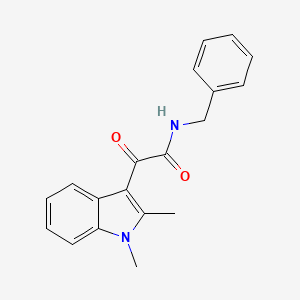
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)
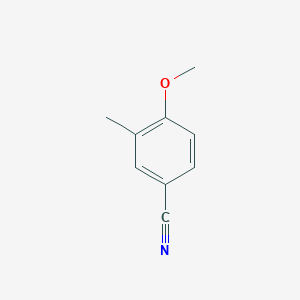
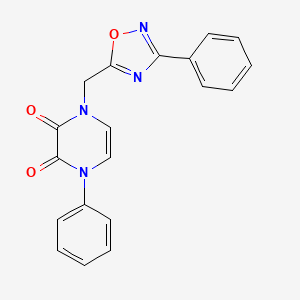

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide](/img/structure/B2465220.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2465221.png)

![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)
